2-(Chloromethyl)-3-fluorothiophene
Description
2-(Chloromethyl)-3-fluorothiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted with a chloromethyl (-CH₂Cl) group at the 2-position and a fluorine atom at the 3-position. This structure combines the aromaticity of the thiophene ring with the reactivity of halogen substituents, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloromethyl group facilitates nucleophilic substitution reactions, while the fluorine atom enhances electron-withdrawing effects, influencing regioselectivity in subsequent reactions.
Properties
Molecular Formula |
C5H4ClFS |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluorothiophene |
InChI |
InChI=1S/C5H4ClFS/c6-3-5-4(7)1-2-8-5/h1-2H,3H2 |
InChI Key |
WNXZXNCAOPVKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluorothiophene typically involves the chloromethylation of 3-fluorothiophene. One common method includes the reaction of 3-fluorothiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the fluorine atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or defluorinated products.
Scientific Research Applications
2-(Chloromethyl)-3-fluorothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluorothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₅H₄ClFS
- Molecular Weight : 150.60 g/mol
- Structural Features : Thiophene backbone with -CH₂Cl (2-position) and -F (3-position).
Comparison with Structurally Similar Compounds
Substituent Effects: Chloromethyl vs. Other Functional Groups
The reactivity and applications of 2-(chloromethyl)-3-fluorothiophene are heavily influenced by its substituents. Below is a comparison with compounds featuring analogous groups:
Key Findings :
- Chloromethyl Group: Enhances electrophilicity compared to methyl or acetyl groups, enabling SN2 reactions (e.g., nucleophilic substitution with amines or thiols). Epichlorohydrin’s bifunctional reactivity (epoxide + Cl) contrasts with the monofunctional chloromethyl group in the target compound .
- Fluorine Substituent : The electron-withdrawing -F group activates the thiophene ring for electrophilic substitution at specific positions, unlike electron-donating groups (e.g., -CH₃ in 2-acetyl-3-methylthiophene) .
Toxicity and Handling Considerations
- Chloromethyl Derivatives: Compounds like bis(chloromethyl)ether (BCME) are highly carcinogenic, emphasizing the need for strict handling protocols for chloromethyl-containing substances .
- Fluorinated Thiophenes : Fluorine’s electronegativity may reduce volatility but increase metabolic stability, as seen in pharmaceuticals like thiophene fentanyl derivatives .
Biological Activity
2-(Chloromethyl)-3-fluorothiophene is a heterocyclic compound characterized by a thiophene ring with both chloromethyl and fluorine substituents. Its molecular formula is C₅H₄ClF S, and it is recognized for its unique properties, including its strong irritant effects on mucous membranes and skin. This compound has garnered attention due to its potential biological activities, which are critical in various fields, including medicinal chemistry and material science.
Synthesis
The synthesis of this compound typically involves chloromethylation processes. Common methods include:
- Nucleophilic aromatic substitution : This method can yield various derivatives with different halogen substituents.
- Electrophilic fluorination : The presence of fluorine enhances the electrophilic nature of the compound, allowing for interactions with nucleophiles.
Biological Activities
Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
- Anticancer Potential : There is emerging evidence that thiophene derivatives can inhibit cancer cell proliferation. The unique combination of chloromethyl and fluorine may enhance their effectiveness in targeting specific cancer types.
- Enzyme Inhibition : The electrophilic nature of this compound allows it to interact with various enzymes, potentially leading to inhibition or modulation of their activities.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of various thiophene derivatives on human cancer cell lines. Results indicated that compounds similar to this compound showed significant cytotoxicity against A431 human epidermoid carcinoma cells, suggesting potential as a therapeutic agent in oncology.
- Antimicrobial Studies : Research conducted on the antimicrobial properties of thiophene derivatives demonstrated that this compound exhibited activity against several bacterial strains, indicating its potential use in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Characteristics | Biological Activity |
|---|---|---|---|
| 2-Chloromethylthiophene | Thiophene with chloromethyl group | Precursor for various functionalized thiophenes | Moderate antimicrobial |
| 3-Fluorothiophene | Thiophene with fluorine at position 3 | Used in electronic materials | Limited anticancer |
| 2-Bromomethyl-3-fluorothiophene | Thiophene with bromomethyl group | Similar reactivity but different halogen | Potential anticancer |
| 2-(Bromomethyl)-3-chlorothiophene | Thiophene with bromine and chlorine | Potentially different biological activities | Under investigation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Chloromethyl)-3-fluorothiophene, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves chloromethylation of thiophene derivatives followed by fluorination. For example, chloromethylation of 3-fluorothiophene precursors using reagents like chloromethyl methyl ether under acidic conditions, followed by selective fluorination via halogen-exchange reactions (e.g., using KF in polar aprotic solvents). Temperature control (0–60°C) and catalysts (e.g., phase-transfer agents) are critical for regioselectivity .
- Key Data : Optimized protocols report yields of 60–85% when using anhydrous DMF as a solvent and maintaining reaction times ≤24 hours .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns. For example:
- ¹H NMR: Chloromethyl protons appear as a singlet at δ 4.5–5.0 ppm.
- ¹⁹F NMR: Fluorine substituents show peaks near δ -110 to -120 ppm.
Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. What substitution reactions dominate at the chloromethyl group, and how do nucleophiles influence product diversity?
- Methodology : The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For instance:
- Reaction with sodium methoxide yields 2-(methoxymethyl)-3-fluorothiophene.
- Thiols produce sulfides, which are precursors for polymerizable monomers in organic electronics .
- Data Note : Steric hindrance from the adjacent fluorine atom can reduce reaction rates by 20–30% compared to non-fluorinated analogs .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for dermal/oral/inhalation exposure). Avoid contact with water to prevent HCl release. Store at ≤4°C in inert atmospheres to minimize decomposition .
Advanced Research Questions
Q. How can DFT calculations predict the reactivity and regioselectivity of fluorinated thiophene derivatives?
- Methodology : Density Functional Theory (DFT) models evaluate electron density distribution, Fukui indices, and frontier molecular orbitals. For this compound, calculations reveal that the chloromethyl group is electrophilic (f⁺ = 0.15), while the fluorine atom stabilizes the ring via inductive effects, directing substitution to the 5-position .
Q. What strategies improve regioselectivity during fluorination of chloromethyl-thiophene precursors?
- Methodology : Use directing groups (e.g., sulfonyl or carbonyl) to activate specific positions. For example, introducing a sulfonyl chloride group at the 5-position increases fluorination efficiency at the 3-position by 40% in DMSO solvent .
Q. How should researchers address contradictions in reported biological activity data for thiophene derivatives?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular toxicity) and control variables like purity (≥95% by HPLC) and solvent residues. For instance, discrepancies in cytotoxicity (IC₅₀ = 10–50 µM) may arise from residual DMSO in cell cultures .
Q. What mechanistic insights explain interactions between this compound and biological targets?
- Methodology : Molecular docking studies suggest the compound binds to cytochrome P450 enzymes via halogen-π interactions with the fluorine atom. In vitro assays show moderate inhibition (Ki = 15 µM), but metabolic stability in liver microsomes is low (t₁/₂ = 20 min), limiting therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
